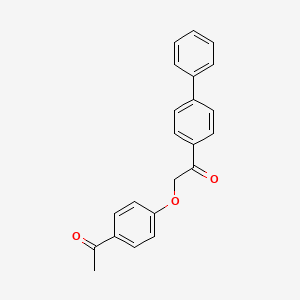
3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, also known as CDDP, is a synthetic compound that has been widely used in scientific research. Its unique chemical structure and properties make it a valuable tool in various fields, including biochemistry, pharmacology, and medicinal chemistry. In
Wirkmechanismus
3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione exerts its biological effects by inhibiting the activity of DNA polymerase. It binds to the enzyme and prevents it from replicating DNA, leading to cell death. 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of DNA polymerase and induces apoptosis in cancer cells. Physiologically, it has been shown to reduce tumor growth and improve survival rates in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has several advantages as a tool for scientific research. It is a potent inhibitor of DNA polymerase and has been shown to have anticancer, antiviral, and antimicrobial properties. However, it also has some limitations. It is toxic to both cancer and normal cells, which limits its use in vivo. It is also expensive and difficult to synthesize, which limits its availability.
Zukünftige Richtungen
There are several future directions for the use of 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione in scientific research. One area of interest is the development of new drugs that are based on 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione but have improved efficacy and reduced toxicity. Another area of interest is the use of 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione in combination with other drugs to improve their efficacy. Finally, 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione could be used to study the mechanism of action of other drugs and to identify new targets for drug development.
Conclusion:
In conclusion, 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is a valuable tool in scientific research. Its unique chemical structure and properties make it a potent inhibitor of DNA polymerase and a valuable tool for studying various biological processes. While it has some limitations, its potential for use in drug development and the study of biological processes makes it an important compound in scientific research.
Synthesemethoden
3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione can be synthesized through a multistep process involving the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by the condensation of the resulting product with chloroacetyl chloride and dimethylamine. The final product is obtained by oxidation with potassium permanganate.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been widely used in scientific research as a tool to study various biological processes. It has been shown to have anticancer, antiviral, and antimicrobial properties. 3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has been used to inhibit the activity of DNA polymerase, an enzyme that is essential for DNA replication. It has also been used to study the mechanism of action of various drugs and to develop new drugs with improved efficacy.
Eigenschaften
IUPAC Name |
3-chloro-4-(dimethylamino)-1-(4-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-15(2)11-10(14)12(17)16(13(11)18)8-4-6-9(19-3)7-5-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIGKEHYVFLATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)N(C1=O)C2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-dimethoxyphenyl)-5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5820356.png)

![N'-[(4,8-dimethoxy-1-naphthyl)methylene]-2-[(5-ethoxy-1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5820399.png)


![2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5820419.png)

![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5820428.png)




